molecular formula C6H9ClO B8053470 (3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol

(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B8053470
M. Wt: 132.59 g/mol
InChI Key: NQYZFSSOCBFEDJ-UHFFFAOYSA-N
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Description

(3-Chlorobicyclo[111]pentan-1-yl)methanol is an organic compound characterized by a bicyclic structure with a chlorine atom and a hydroxymethyl group attached to the bicyclo[111]pentane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through the cyclization of suitable precursors.

    Chlorination: The bicyclo[1.1.1]pentane is then subjected to chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.

    Hydroxymethylation: The chlorinated intermediate is subsequently treated with formaldehyde (HCHO) and a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, H₂ with palladium on carbon (Pd/C).

    Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.

Major Products

    Oxidation: (3-Chlorobicyclo[1.1.1]pentan-1-yl)carboxylic acid.

    Reduction: (3-Chlorobicyclo[1.1.1]pentan-1-yl)methane.

    Substitution: (3-Azidobicyclo[1.1.1]pentan-1-yl)methanol, (3-Cyanobicyclo[1.1.1]pentan-1-yl)methanol.

Scientific Research Applications

(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromobicyclo[1.1.1]pentan-1-yl)methanol: Similar structure with a bromine atom instead of chlorine.

    (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol: Similar structure with a fluorine atom instead of chlorine.

    (3-Hydroxybicyclo[1.1.1]pentan-1-yl)methanol: Similar structure with a hydroxyl group instead of chlorine.

Uniqueness

(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-chloro-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYZFSSOCBFEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 2
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 3
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 4
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 5
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 6
(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol

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